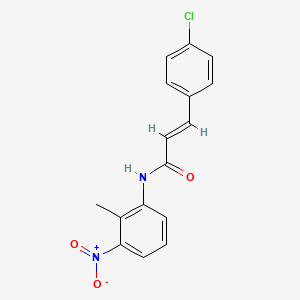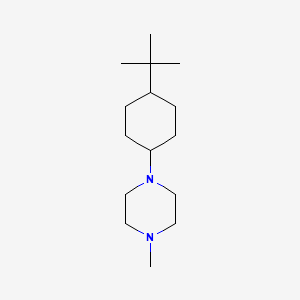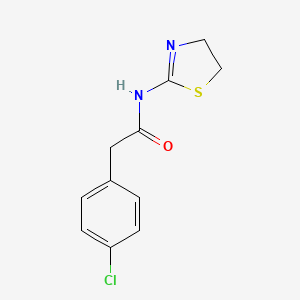![molecular formula C17H30N2O2 B5749945 3,7-dibutyryl-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonane](/img/structure/B5749945.png)
3,7-dibutyryl-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,7-dibutyryl-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonane, also known as DMDNB, is a bicyclic compound that has been extensively studied due to its unique chemical and biological properties. This compound has shown great potential in various scientific fields, including chemistry, biology, and medicine.
Mecanismo De Acción
The mechanism of action of 3,7-dibutyryl-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonane is not fully understood. However, it is known that 3,7-dibutyryl-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonane binds to nicotinic acetylcholine receptors in the brain, which are involved in memory and learning. By binding to these receptors, 3,7-dibutyryl-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonane may enhance the activity of these receptors, leading to improved memory and cognitive function.
Biochemical and Physiological Effects:
3,7-dibutyryl-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonane has been shown to have various biochemical and physiological effects. In vitro studies have shown that 3,7-dibutyryl-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonane enhances the activity of nicotinic acetylcholine receptors, leading to increased calcium influx and neurotransmitter release. In vivo studies have shown that 3,7-dibutyryl-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonane improves memory and cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3,7-dibutyryl-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonane has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has been extensively studied, and its mechanism of action is well understood. However, 3,7-dibutyryl-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonane also has some limitations. It is a relatively expensive compound, and its effects on human subjects are not well understood.
Direcciones Futuras
There are several future directions for the study of 3,7-dibutyryl-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonane. One direction is to further explore its potential as a therapeutic agent for the treatment of Alzheimer's disease. Another direction is to study its effects on other neurological disorders, such as Parkinson's disease and schizophrenia. Additionally, further studies are needed to understand the long-term effects of 3,7-dibutyryl-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonane on human subjects.
Métodos De Síntesis
The synthesis of 3,7-dibutyryl-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonane is a complex process that involves the reaction of 2,5-dimethylpyrazine with butyric anhydride. The reaction takes place in the presence of a catalytic amount of trifluoroacetic acid, which acts as a promoter. The reaction yields 3,7-dibutyryl-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonane as a white crystalline solid with a melting point of 74-76°C. The purity of the compound can be confirmed using various analytical techniques, including NMR spectroscopy and mass spectrometry.
Aplicaciones Científicas De Investigación
3,7-dibutyryl-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonane has been extensively studied in various scientific fields, including chemistry, biology, and medicine. In chemistry, 3,7-dibutyryl-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonane has been used as a chiral auxiliary in asymmetric synthesis. In biology, 3,7-dibutyryl-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonane has been used as a ligand for the study of nicotinic acetylcholine receptors. In medicine, 3,7-dibutyryl-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonane has shown potential as a therapeutic agent for the treatment of Alzheimer's disease.
Propiedades
IUPAC Name |
1-(7-butanoyl-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-3-yl)butan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H30N2O2/c1-5-7-14(20)18-10-16(3)9-17(4,11-18)13-19(12-16)15(21)8-6-2/h5-13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUEKNUSKNUWONL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N1CC2(CC(C1)(CN(C2)C(=O)CCC)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-benzyl-4-{[(4-methylphenyl)thio]methyl}benzamide](/img/structure/B5749870.png)
![3-(2-chlorophenyl)-2,5-dimethyl-7-[4-(2-pyridinyl)-1-piperazinyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B5749875.png)
![4-(cyclopentyloxy)-N'-[(3-methyl-2-thienyl)methylene]benzohydrazide](/img/structure/B5749877.png)

![4-[3-(2-methylphenyl)acryloyl]morpholine](/img/structure/B5749884.png)
![5-[(4-hydroxy-2-mercapto-6-methyl-5-pyrimidinyl)methyl]-2-furoic acid](/img/structure/B5749887.png)

![N-[3-(1H-1,2,3-benzotriazol-1-ylmethyl)-4-methoxybenzylidene]-4-morpholinamine](/img/structure/B5749910.png)




